molecular formula C14H11BrO2 B1277434 2-Bromo-4'-methoxybenzophenone CAS No. 59142-63-1

2-Bromo-4'-methoxybenzophenone

Cat. No.: B1277434
CAS No.: 59142-63-1
M. Wt: 291.14 g/mol
InChI Key: KAQIWWJREILQAQ-UHFFFAOYSA-N
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Description

2-Bromo-4’-methoxybenzophenone is a benzophenone derivative, characterized by the presence of a bromine atom at the second position and a methoxy group at the fourth position of the benzophenone structure. This compound is a white crystalline powder and is known for its applications in various fields, including chemistry and biology.

Mechanism of Action

Target of Action

A similar compound, 2-bromo-4’-methoxyacetophenone, is known to act as a potent protein tyrosine phosphatase inhibitor . Protein tyrosine phosphatases play crucial roles in cell growth, differentiation, mitotic cycle, and oncogenic transformation.

Mode of Action

Benzylic halides, which are structurally similar, typically react via an sn1 pathway, via the resonance-stabilized carbocation . This suggests that 2-Bromo-4’-methoxybenzophenone might interact with its targets in a similar manner.

Pharmacokinetics

Its solubility in various solvents such as dmso, water (partly miscible), most organic solvents, and methanol suggests that it could have good bioavailability.

Biochemical Analysis

Biochemical Properties

2-Bromo-4’-methoxybenzophenone plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to participate in free radical bromination reactions, where it can act as a substrate for enzymes involved in oxidative processes . The compound’s bromine atom can undergo nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis . Additionally, 2-Bromo-4’-methoxybenzophenone can interact with proteins through its aromatic ring, potentially affecting protein folding and function.

Cellular Effects

The effects of 2-Bromo-4’-methoxybenzophenone on various cell types and cellular processes are diverse. It has been observed to influence cell signaling pathways by modulating the activity of key signaling molecules . This compound can alter gene expression patterns, leading to changes in cellular metabolism and function . For instance, it may affect the expression of genes involved in oxidative stress responses, thereby impacting cellular redox balance.

Molecular Mechanism

At the molecular level, 2-Bromo-4’-methoxybenzophenone exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity . The compound’s bromine atom can participate in enzyme inhibition or activation, depending on the context of the reaction . Additionally, 2-Bromo-4’-methoxybenzophenone can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Bromo-4’-methoxybenzophenone can change over time. The compound’s stability and degradation are important factors to consider. It has been found to be relatively stable under standard laboratory conditions, but prolonged exposure to light and heat can lead to its degradation . Long-term studies have shown that 2-Bromo-4’-methoxybenzophenone can have lasting effects on cellular function, particularly in terms of oxidative stress and metabolic regulation .

Dosage Effects in Animal Models

The effects of 2-Bromo-4’-methoxybenzophenone vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant activity and protection against oxidative damage . At high doses, it can become toxic, leading to adverse effects such as cellular apoptosis and tissue damage . Threshold effects have been observed, indicating that there is a critical concentration above which the compound’s toxicity significantly increases .

Metabolic Pathways

2-Bromo-4’-methoxybenzophenone is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels . The compound’s metabolism is complex and can vary depending on the specific biological context .

Transport and Distribution

Within cells and tissues, 2-Bromo-4’-methoxybenzophenone is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation . The compound’s distribution is also affected by its lipophilicity, which allows it to readily cross cell membranes and accumulate in lipid-rich compartments .

Subcellular Localization

The subcellular localization of 2-Bromo-4’-methoxybenzophenone is an important factor in its activity and function. It has been found to localize in specific cellular compartments, such as the mitochondria and endoplasmic reticulum . This localization is influenced by targeting signals and post-translational modifications that direct the compound to these organelles . The presence of 2-Bromo-4’-methoxybenzophenone in these compartments can affect their function, particularly in terms of oxidative stress and protein folding .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4’-methoxybenzophenone typically involves the bromination of 4-hydroxybenzophenone. The reaction is carried out in the presence of acetic acid, which acts as a solvent and catalyst. The bromine reacts with the benzophenone derivative to introduce the bromine atom at the desired position.

Industrial Production Methods: In industrial settings, the production of 2-Bromo-4’-methoxybenzophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced analytical techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy helps in characterizing the compound and ensuring its quality.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4’-methoxybenzophenone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the bromine atom.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzophenone derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products .

Scientific Research Applications

2-Bromo-4’-methoxybenzophenone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound is utilized in studies involving protein tyrosine phosphatase inhibition, which is crucial for understanding various biological processes.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

    Industry: It is used in the production of sunscreens and personal care products due to its ability to absorb ultraviolet light.

Comparison with Similar Compounds

    4-Methoxybenzophenone: Similar in structure but lacks the bromine atom.

    2-Bromo-4’-chlorobenzophenone: Contains a chlorine atom instead of a methoxy group.

Uniqueness: 2-Bromo-4’-methoxybenzophenone is unique due to the presence of both the bromine atom and the methoxy group, which confer distinct chemical properties and reactivity. This combination makes it particularly useful in specific synthetic and research applications .

Properties

IUPAC Name

(2-bromophenyl)-(4-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO2/c1-17-11-8-6-10(7-9-11)14(16)12-4-2-3-5-13(12)15/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAQIWWJREILQAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20428500
Record name 2-BROMO-4'-METHOXYBENZOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59142-63-1
Record name 2-BROMO-4'-METHOXYBENZOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Friedel-Crafts acylation of m-bromoanisole with benzoyl chloride and p-fluorobenzoyl chloride provides 2-bromo-4-methoxybenzophenone, m.p. 83°-84°, and 2-bromo-4'-fluoro-4-methoxybenzophenone, m.p. 79°-81°, respectively, which are reduced with sodium borohydride to 2-bromo-4-methoxybenzhydrol, b.p. 160° (0.05 mm.), and 2-bromo-4'-fluoro-4-methoxybenzhydrol, a liquid. Acylation of benzene with 2-bromo-5-chlorobenzoyl chloride, 2-bromo-4,5-methylene dioxybenzoyl chloride, and 2-bromo-4,5-dimethoxybenzoyl chloride provides 2-bromo-5-chlorobenzophenone, 2-bromo-4,5-methylene-dioxybenzophenone, and 2-bromo-4,5-dimethoxybenzophenone, m.p. 76°-77°, which are reduced with sodium borohydride to 2-bromo-5-chlorobenzhydrol, 2-bromo-4,5-methylenedioxybenzhydrol, and 2-bromo-4,5dimethoxybenzhydrol, m.p. 83°-85°. Acylation of anisole with 2-bromobenzoyl chloride provides 2-bromo-4'-methoxybenzophenone, m.p. 93°-95°, which is reduced to 2-bromo-4'-methoxybenzhydrol, m.p. 64°-65°. Reaction of 2-bromo-4-methylbenzaldehyde and phenylmagnesium bromide provides 2-bromo-4-methylbenzhydrol.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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